molecular formula Cl3Hg- B15177859 Trichloromercury(1-) CAS No. 14988-07-9

Trichloromercury(1-)

Cat. No.: B15177859
CAS No.: 14988-07-9
M. Wt: 306.95 g/mol
InChI Key: QKBUAEBYBWUDMV-UHFFFAOYSA-K
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Description

Trichloromercury(1-), with the CAS registry number 14988-07-9, is a mercury-containing compound classified under the broader category of mercury halides. Its molecular structure consists of a mercury atom bonded to three chlorine atoms, forming a negatively charged ion (1-). This compound is part of a family of mercury-based substances that exhibit diverse chemical behaviors and applications, ranging from industrial catalysts to historical use in pharmaceuticals (now largely discontinued due to toxicity concerns).

Properties

CAS No.

14988-07-9

Molecular Formula

Cl3Hg-

Molecular Weight

306.95 g/mol

IUPAC Name

trichloromercury(1-)

InChI

InChI=1S/3ClH.Hg/h3*1H;/q;;;+2/p-3

InChI Key

QKBUAEBYBWUDMV-UHFFFAOYSA-K

Canonical SMILES

Cl[Hg-](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloromercurate(1-) can be synthesized through the reaction of mercury(II) chloride with a suitable chloride source under controlled conditions. One common method involves the slow evaporation process, where mercury(II) chloride is reacted with an organic cation such as 4-chloroaniline in an aqueous solution. The resulting product is then crystallized through slow evaporation .

Industrial Production Methods

In industrial settings, the production of trichloromercurate(1-) typically involves the reaction of mercury(II) chloride with a chloride salt in a solvent such as water or ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Trichloromercurate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: In these reactions, one or more chloride ions in the complex can be replaced by other ligands such as bromide or iodide ions.

    Redox Reactions: The mercury center in trichloromercurate(1-) can participate in oxidation-reduction reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve the use of halide salts (e.g., sodium bromide or sodium iodide) in aqueous or alcoholic solutions. The reaction conditions include moderate temperatures and neutral to slightly acidic pH.

    Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like potassium permanganate can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

Scientific Research Applications

Trichloromercurate(1-) has several scientific research applications, including:

Mechanism of Action

The mechanism by which trichloromercurate(1-) exerts its effects involves the interaction of the mercury center with various molecular targets. In biological systems, the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The chloride ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

To contextualize trichloromercury(1-), a comparative analysis with structurally or functionally analogous mercury compounds is essential.

Tribromomercury(1-) (CAS 21388-05-6)

  • Structural Similarity : Like trichloromercury(1-), tribromomercury(1-) is a mercury halide but substitutes chlorine with bromine. The larger atomic radius of bromine may reduce lattice energy and alter solubility compared to its chlorine counterpart.
  • However, direct experimental data on this compound’s behavior are sparse .

Thiodimercury(I) (CAS 51595-71-2)

  • Compositional Difference : Thiodimercury(I) contains sulfur (thio-group) instead of halides. Sulfur’s higher polarizability compared to chlorine likely enhances its ability to form stable complexes with soft Lewis acids like mercury.
  • Toxicity Profile : Sulfur-containing mercury compounds often exhibit distinct toxicological pathways, such as interaction with thiol groups in enzymes, which may differ from the oxidative stress mechanisms of halogenated mercury species .

Trisodium [3-[[2-(Carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury (CAS 67479-01-0)

  • Complexity: This organomercury compound features a multifunctional ligand system, including carboxylate and sulfanyl groups. Such complexity likely enhances its stability in biological systems compared to simpler halides like trichloromercury(1-).

Data Table: Key Identifiers and Structural Features

Compound Name CAS Number Primary Ligands Charge Notable Features
Trichloromercury(1-) 14988-07-9 Cl⁻ 1- Halogen-dominated reactivity
Tribromomercury(1-) 21388-05-6 Br⁻ 1- Larger halide, potential solubility shifts
Thiodimercury(I) 51595-71-2 S⁻ N/A Sulfur interaction with biomolecules
Organomercury trisodium complex 67479-01-0 Carboxylate/Sulfanyl N/A High structural complexity

Research Findings and Limitations

  • Toxicity Concerns : Mercury compounds, including trichloromercury(1-), are universally toxic due to mercury’s ability to bioaccumulate and disrupt cellular functions. Chlorinated variants may generate reactive chlorine species under physiological conditions, exacerbating oxidative damage .
  • Data Gaps : The evidence provided lacks quantitative data (e.g., thermodynamic stability, spectroscopic signatures) for trichloromercury(1-) and its analogs. Further experimental studies are required to elucidate reaction mechanisms and environmental persistence.
  • Contradictions: No direct contradictions are noted in the evidence, but the absence of comprehensive datasets highlights the need for updated research, particularly given regulatory shifts away from mercury-based compounds.

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